![molecular formula C15H22FN3O B5512447 3-(4-ethyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide](/img/structure/B5512447.png)
3-(4-ethyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting with substituted anilines reacted with chlorobutanoyl chloride in an aqueous medium, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium. The process yields various butanamides, which are then characterized by NMR, IR, and CHN analysis to confirm their structures (Raza et al., 2019).
Molecular Structure Analysis
Crystallographic and thermal studies have been conducted to understand the molecular structure and stability of related compounds. X-ray crystallography reveals the crystal structure, showcasing intermolecular interactions like hydrogen bonding and stacking interactions, which stabilize the crystal lattice. Thermal analyses, including TG-DTA and DSC, provide insights into the compound's stability under various conditions (Awasthi et al., 2014).
Chemical Reactions and Properties
The chemical properties of related compounds involve their interactions with biological targets, as evidenced by docking and dynamic simulations. These studies help in understanding the compound's potential inhibitory or agonistic activities by evaluating their binding affinities through in vitro and in vivo models (Raza et al., 2019).
Scientific Research Applications
Herbicidal Activity and Plant Growth Regulation
Research by Stoilkova et al. (2014) on aryl(thio)carbamoyl derivatives of piperazines, which share structural similarities with "3-(4-ethyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide", demonstrated potential herbicidal activity and cytokinin-like properties, indicating applications in agriculture for weed control and plant growth management. Compounds containing the piperazine ring and 4-fluorophenylcarbamoyl group showed significant herbicidal activity against Triticum aestivum (Stoilkova, Yonova, & Ananieva, 2014).
Synthesis of Neuroleptic Agents
Botteghi et al. (2001) described the key steps in synthesizing Fluspirilen and Penfluridol, two neuroleptic agents. These steps involve reactions that include components structurally related to "3-(4-ethyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide", highlighting its relevance in the synthesis of pharmaceuticals targeting psychiatric disorders (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Gastrointestinal Transit Enhancement
Westaway et al. (2009) discovered a novel small molecule motilin receptor agonist, indicating the potential of related compounds for treating gastrointestinal disorders by enhancing gastric motility. This research suggests possible applications in developing treatments for conditions such as gastroparesis or functional dyspepsia (Westaway et al., 2009).
Dopamine D-2 and Serotonin 5-HT2 Antagonism
Perregaard et al. (1992) synthesized a series of 1-(4-fluorophenyl)-1H-indoles with substitutions that included piperazinyl moieties, demonstrating potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These findings indicate potential applications in developing antipsychotic medications with atypical profiles, similar to clozapine, but without the associated risk of catalepsy (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCGJEARGNQBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)propanamide |
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